molecular formula C14H22ClNO2 B1397546 3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220032-12-1

3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397546
CAS No.: 1220032-12-1
M. Wt: 271.78 g/mol
InChI Key: VEKNRRHSMWFXHG-UHFFFAOYSA-N
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Description

3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride is a compound that has been widely researched due to its potential implications in various fields of research and industry. It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen-containing ring, is a key component of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Cognitive Enhancement Properties

  • A study reported the effects of ABT-089 (S-4), a compound related to 3-[(4-Propoxyphenoxy)methyl]pyrrolidine, showing positive effects in rodent and primate models for cognitive enhancement. This suggests the potential use of similar compounds in treating cognitive disorders (Lin et al., 1997).

Chemistry and Synthesis

  • Research into the synthesis of pyrrolidines, which include compounds like 3-[(4-Propoxyphenoxy)methyl]pyrrolidine, has been conducted, highlighting their importance in medicine and industry (Żmigrodzka et al., 2022).
  • A study on the structural analysis of influenza neuraminidase inhibitors involving pyrrolidine cores underlines the significance of such compounds in developing antiviral medications (Wang et al., 2001).

Potential in Medicinal Chemistry

  • The compound's derivatives have been studied for their potential anti-mycobacterial properties, indicating its use in developing treatments for bacterial infections (Kumar et al., 2009).
  • Research on monoamine oxidase inhibitors includes derivatives of pyrrolidine, suggesting its relevance in exploring treatments for neurological disorders (Williams & Lawson, 1998).

Pharmacological Characterization

  • The pharmacological characterization of related compounds, such as PF-04455242, which is a κ-opioid receptor antagonist, implies the compound's potential in treating depression and addiction disorders (Grimwood et al., 2011).

Environmental Applications

  • Studies have also been conducted on the sonochemical degradation of related compounds, like 3-methylpyridine, which could be relevant for environmental remediation strategies (Daware & Gogate, 2020).

Properties

IUPAC Name

3-[(4-propoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-9-16-13-3-5-14(6-4-13)17-11-12-7-8-15-10-12;/h3-6,12,15H,2,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKNRRHSMWFXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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